Sirtinol vs. EX-527 (Selisistat): Differential Cellular Outcomes Despite Shared SIRT1 Inhibition
A direct head-to-head study compared Sirtinol with the highly SIRT1-selective inhibitor EX-527 in MCF-7 breast cancer cells [1]. While both compounds are potent SIRT1/2 inhibitors in vitro, their cellular effects diverged significantly. Sirtinol and the dual inhibitor Salermide, but not EX-527, were effective in inducing cell death at concentrations of 50 µM or higher [1]. EX-527 instead caused cell cycle arrest at G1 at comparable concentrations [1]. This functional difference is attributed to Sirtinol's ability to inhibit both SIRT1 and SIRT2, leading to in vivo acetylation of both p53 and tubulin, whereas EX-527 is ineffective at inhibiting SIRT2 [1].
| Evidence Dimension | Cellular response (cell death vs. cell cycle arrest) |
|---|---|
| Target Compound Data | Induced cell death |
| Comparator Or Baseline | EX-527 (Selisistat): Did not induce cell death, caused G1 arrest |
| Quantified Difference | Qualitative functional difference; Sirtinol induces cell death, EX-527 does not at the same concentration range. |
| Conditions | MCF-7 breast cancer cells; treatment concentration ≥ 50 µM |
Why This Matters
This data confirms that SIRT1 inhibition alone is insufficient to trigger apoptosis in this model; dual SIRT1/2 inhibition is a prerequisite, making Sirtinol the appropriate tool for studies requiring this combined effect.
- [1] Peck, B., Chen, C. Y., Ho, K. K., Di Fruscia, P., Myatt, S. S., Coombes, R. C., ... & Lam, E. W. F. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. View Source
